3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20024215
InChI: InChI=1S/C24H26O5/c1-4-5-6-7-8-21-16(2)20-14-13-19(15-22(20)29-24(21)26)28-23(25)17-9-11-18(27-3)12-10-17/h9-15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C24H26O5
Molecular Weight: 394.5 g/mol

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

CAS No.:

Cat. No.: VC20024215

Molecular Formula: C24H26O5

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate -

Specification

Molecular Formula C24H26O5
Molecular Weight 394.5 g/mol
IUPAC Name (3-hexyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate
Standard InChI InChI=1S/C24H26O5/c1-4-5-6-7-8-21-16(2)20-14-13-19(15-22(20)29-24(21)26)28-23(25)17-9-11-18(27-3)12-10-17/h9-15H,4-8H2,1-3H3
Standard InChI Key TUDAXVRQWLPFBQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC1=O)C

Introduction

Structural and Molecular Characteristics

Molecular Composition and Nomenclature

The molecular formula of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is C₂₄H₂₆O₅, with a molecular weight of 394.46 g/mol. The IUPAC name systematically describes its structure: the coumarin core (2H-chromen-2-one) is substituted at position 3 with a hexyl group, at position 4 with a methyl group, and at position 7 with a 4-methoxybenzoate ester.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₆O₅
Molecular Weight394.46 g/mol
IUPAC Name(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl) 4-methoxybenzoate
Canonical SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=O)OC2)C(=C(C3)C)CCCCCC
InChI KeyTUDAXVRQWLPFBQ-UHFFFAOYSA-N

The hexyl chain enhances lipophilicity, potentially influencing solubility and membrane permeability in biological systems, while the 4-methoxybenzoate group contributes electronic effects through resonance and steric interactions .

Synthetic Methodologies

Esterification of Coumarin Derivatives

The synthesis of this compound typically involves the esterification of 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) with 4-methoxybenzoyl chloride. A base such as pyridine or potassium carbonate is employed to deprotonate the hydroxyl group at position 7, facilitating nucleophilic acyl substitution. The reaction is conducted under reflux in anhydrous solvents like ethyl acetate or dichloromethane .

Key Steps:

  • Activation of the Hydroxyl Group: Deprotonation of 7-hydroxy-4-methylcoumarin enhances nucleophilicity.

  • Acyl Substitution: Reaction with 4-methoxybenzoyl chloride forms the ester bond.

  • Purification: Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Industrial-Scale Considerations

Industrial production may utilize continuous flow reactors to optimize yield and reduce byproducts. Automated systems enable precise control over reaction parameters (temperature, stoichiometry), ensuring reproducibility. Post-synthesis, quality control is performed using HPLC-MS to verify purity (>98%) and identify residual reactants .

Structural Characterization

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Signals at δ 7.60 (d, J = 8.6 Hz, 1H) and δ 7.10–7.06 (m, 2H) correspond to the coumarin core.

  • Methoxy Group: A singlet at δ 3.87 (3H) confirms the 4-methoxybenzoate moiety.

  • Hexyl Chain: Multiplet signals between δ 1.68–1.37 (m, 10H) and a triplet at δ 0.91 (t, J = 6.8 Hz, 3H) represent the hexyl substituent .

13C NMR (100 MHz, CDCl₃):

  • Carbonyl carbons appear at δ 160.5 (coumarin lactone) and δ 167.2 (ester).

  • The hexyl chain is evidenced by signals at δ 22.6–31.8, while the methoxy carbon resonates at δ 55.3 .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 394.46 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns reveal loss of the hexyl group (-86 Da) and decarboxylation of the ester moiety (-44 Da) .

Chemical Reactivity and Stability

Hydrolytic Stability

The ester bond in the compound undergoes hydrolysis under acidic or alkaline conditions. In aqueous HCl (1M, reflux), cleavage yields 4-methylumbelliferone and 4-methoxybenzoic acid. Alkaline hydrolysis (NaOH, ethanol/water) proceeds via nucleophilic attack at the carbonyl carbon, forming the sodium salt of 4-methoxybenzoic acid .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acetone oxidizes the coumarin lactone to a quinone derivative, detectable via UV-Vis spectroscopy (λₘₐₓ = 420 nm).

  • Reduction: NaBH₄ selectively reduces the lactone carbonyl to a secondary alcohol, though this reaction is sluggish due to steric hindrance from the hexyl group .

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